Alisol B 23-monoacetate (CAS: 26575-95-1), frequently referred to as Alisol B 23-acetate, is a highly abundant protostane-type tetracyclic triterpenoid isolated from Alisma orientale. In commercial and research procurement, it serves as the primary bioactive marker and functional driver for evaluating Farnesoid X Receptor (FXR) agonism, hepatoprotection, and lipid metabolism [1]. Unlike crude botanical extracts, procuring the highly purified monoacetate ensures precise stoichiometric control in advanced pharmacological assays. Its specific molecular architecture, featuring a reactive 24,25-epoxide ring and a C-23 acetate group, dictates its distinct pharmacokinetic profile and necessitates stringent handling to prevent spontaneous degradation [2].
Substituting Alisol B 23-monoacetate with generic in-class analogs, such as Alisol A, Alisol B, or crude triterpenoid mixtures, fundamentally compromises assay reproducibility and target binding [1]. The compound's 24,25-epoxide ring is highly sensitive to acidic conditions and elevated temperatures; improper handling or substitution with degraded material results in the ring opening to form Alisol A 24-acetate, which subsequently deacetylates into Alisol A [2]. This structural conversion drastically alters the molecule's lipophilicity, FXR binding affinity, and apoptotic potency. Consequently, buyers must prioritize the intact monoacetate to maintain the specific pharmacological baseline required for high-fidelity in vivo and in vitro modeling, as degraded forms cannot replicate its primary mechanisms of action[3].
In comparative in vitro assays evaluating the induction of apoptosis through the Bcl-2/Bax pathway, Alisol B 23-monoacetate demonstrates a significantly stronger inhibitory profile than its ring-opened derivative. Quantitative analysis reveals that the intact monoacetate achieves an IC50 of 32.3 μM, whereas the degraded analog Alisol A requires a higher concentration, exhibiting an IC50 of 46.8 μM [1].
| Evidence Dimension | Apoptosis induction potency (IC50) |
| Target Compound Data | Alisol B 23-monoacetate (32.3 μM) |
| Comparator Or Baseline | Alisol A (46.8 μM) |
| Quantified Difference | ~31% higher potency (lower IC50) for the intact monoacetate |
| Conditions | In vitro cellular assay targeting the Bcl-2/Bax apoptotic pathway |
Validates the necessity of procuring the intact epoxide form to achieve maximum cytotoxic efficacy in oncology modeling.
When formulating standardized triterpenoid mixtures to maximize physiological efficacy (such as diuresis), Alisol B 23-monoacetate must be the dominant component. Studies optimizing the ratios of five major triterpenoids found that peak efficacy is achieved when the formulation is heavily weighted toward Alisol B 23-monoacetate (7.2 parts), compared to minor fractions of its closest analogs, Alisol A 24-acetate (2.8 parts) and Alisol B (0.6 parts) [1].
| Evidence Dimension | Optimal mass ratio for peak physiological efficacy |
| Target Compound Data | Alisol B 23-monoacetate (7.2 parts) |
| Comparator Or Baseline | Alisol A 24-acetate (2.8 parts) and Alisol B (0.6 parts) |
| Quantified Difference | Requires 2.5x to 12x higher mass fraction than its closest analogs |
| Conditions | In vivo combinatorial efficacy modeling |
Demonstrates that crude substitutions or altered ratios will fail to replicate baseline efficacy, making high-purity Alisol B 23-monoacetate essential for standardized formulations.
Despite the inherently poor aqueous solubility typical of tetracyclic triterpenoids, Alisol B 23-monoacetate exhibits a robust pharmacokinetic profile that makes it highly suitable for mainstream in vivo workflows. In rodent models, a 6 mg/kg oral dose achieves a maximum plasma concentration (Cmax) of 19.213 μM and an oral bioavailability of 44.16%, with a half-life of 0.98 hours [1].
| Evidence Dimension | Oral bioavailability and Cmax |
| Target Compound Data | Alisol B 23-monoacetate (44.16% bioavailability; Cmax 19.213 μM) |
| Comparator Or Baseline | Standard poorly soluble triterpenoids (typically <5% oral bioavailability) |
| Quantified Difference | Highly superior systemic absorption compared to generic unformulated triterpenoid baselines |
| Conditions | In vivo pharmacokinetic assessment at 6 mg/kg oral administration |
Provides a quantitative baseline for formulation scientists selecting a highly permeable triterpenoid for advanced lipid-based drug delivery systems.
Because of its intact epoxide and acetate structures, Alisol B 23-monoacetate is a preferred natural product standard for FXR activation assays. It is heavily procured by laboratories developing treatments for non-alcoholic steatohepatitis (NASH) and cholestasis, where precise target binding and avoidance of degraded analogs (like Alisol A) are required for reproducible results [1].
The compound serves as the primary analytical marker for evaluating the processing history of Rhizoma alismatis batches. Because it readily converts to Alisol A 24-acetate under acidic or thermal stress, quantifying the ratio of the intact monoacetate to its degradation products allows buyers to verify cold-chain integrity and extraction quality [2].
With a baseline oral bioavailability of 44.16% despite poor water solubility, Alisol B 23-monoacetate is an excellent candidate for self-nanoemulsifying drug delivery systems (SNEDDS). Formulation scientists procure this specific compound to benchmark bioavailability enhancements in poorly soluble, highly permeable active pharmaceutical ingredients [3].
Irritant